(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide
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Overview
Description
“(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide” is a novel 2,5-dioxoimidazolidine-based compound . It’s developed as a P2X7 receptor (P2X7R) antagonist . The structure-activity relationship (SAR) analysis of the 2,5-dioxoimidazolidine scaffold indicated that piperidine substitution at the N3 position and no substitution at the N1 position were preferable .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 2,5-dioxoimidazolidine scaffold at its core . This scaffold is modified with a piperidine substitution at the N3 position and no substitution at the N1 position .
Scientific Research Applications
Synthesis and Anticancer Potential
Research has focused on synthesizing derivatives of (E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One study described the synthesis of novel derivatives that exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, demonstrating their potential as therapeutic agents (Küçükgüzel et al., 2013). Another investigation highlighted substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides' antimitotic, antiproliferative, and antiangiogenic activities, suggesting their utility as anticancer agents (Fortin et al., 2011).
Photodynamic Therapy Applications
The compound and its derivatives have also been explored for their potential in photodynamic therapy (PDT), a treatment method for cancer. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base reported high singlet oxygen quantum yield. These properties make them promising as Type II photosensitizers for cancer treatment in PDT (Pişkin et al., 2020).
Molecular Design and Structural Analysis
Further research has delved into the molecular design and structural analysis of related compounds. Studies have assessed the structural configurations and interactions of these derivatives with biological targets, providing insights into their mode of action at the molecular level. For instance, novel synthesis methods have been developed to create dipeptide mimetics with hydantoin moieties, expanding the application range of these compounds in biochemical research (Todorov & Naydenova, 2010).
Corrosion Inhibition
Beyond biomedical applications, derivatives of this compound have been investigated for their corrosion inhibition properties. This research avenue explores the compound's utility in protecting metals from corrosion, indicative of its versatility in scientific applications (Yadav et al., 2015).
Mechanism of Action
Future Directions
The development of novel 2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide derivatives as P2X7 receptor antagonists represents a promising direction for future research . These compounds could potentially be used in the treatment of conditions related to P2X7 receptor activity, such as inflammation and pain .
Properties
IUPAC Name |
(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-16-12-18-17(22)20(16)15-8-4-7-14(11-15)19-25(23,24)10-9-13-5-2-1-3-6-13/h1-11,19H,12H2,(H,18,22)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSABTCCKERDLIG-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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